7-(Morpholin-4-ylmethyl)quinolin-8-ol
Overview
Description
7-(Morpholin-4-ylmethyl)quinolin-8-ol is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary target of 7-(Morpholin-4-ylmethyl)quinolin-8-ol is the UDP-glucose glycoprotein glucosyltransferase (UGGT) . UGGT is an enzyme that plays a crucial role in the endoplasmic reticulum (ER) glycoprotein folding quality control (ERQC) system . It is responsible for the recognition and retention of misfolded glycoproteins in the ER .
Mode of Action
The compound binds to a conserved surface motif on UGGT, known as the ‘WY’ motif . The binding affinity of the compound for UGGT is measured to be 47 µM .
Biochemical Pathways
The binding of this compound to UGGT affects the ERQC system, which is central to glycoproteostasis . By inhibiting UGGT, the compound disrupts the detection of glycoprotein misfolding, thereby affecting the ERQC system .
Pharmacokinetics
The compound’s ability to inhibit both human uggt isoforms at concentrations higher than 750 µm suggests that it may have significant bioavailability .
Result of Action
The inhibition of UGGT by this compound can have several molecular and cellular effects. It can disrupt the ERQC system, potentially leading to the accumulation of misfolded glycoproteins . This could have implications for various diseases where glycoprotein misfolding is a factor.
Preparation Methods
The synthesis of 7-(Morpholin-4-ylmethyl)quinolin-8-ol can be achieved through several synthetic routes. One common method involves the reaction of quinoline derivatives with morpholine in the presence of a suitable catalyst. The reaction conditions typically include heating the reactants in a solvent such as ethanol or methanol. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
7-(Morpholin-4-ylmethyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Substitution reactions can occur at the quinoline ring, where electrophilic or nucleophilic reagents replace hydrogen atoms. Common reagents include halogens, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
7-(Morpholin-4-ylmethyl)quinolin-8-ol can be compared with other quinoline derivatives such as:
7-(2-(Aminomethyl)morpholino)quinolin-8-ol: This compound has demonstrated better Gram-positive activity and reduced neurotoxic excitatory adverse reactions compared to reference drugs.
5-(Morpholin-4-ylmethyl)quinolin-8-ol: Another similar compound used in various chemical and biological applications.
The uniqueness of this compound lies in its specific inhibitory activity against bacterial quorum-sensing, making it a promising candidate for developing new antibacterial therapies.
Properties
IUPAC Name |
7-(morpholin-4-ylmethyl)quinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-14-12(10-16-6-8-18-9-7-16)4-3-11-2-1-5-15-13(11)14/h1-5,17H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLWSYVFKKLRKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C3=C(C=CC=N3)C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327508 | |
Record name | 7-(morpholin-4-ylmethyl)quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112632-96-9 | |
Record name | 7-(morpholin-4-ylmethyl)quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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